Cas no 1211098-20-2 (N-[(4-fluorophenyl)methyl]-2-[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide)

N-[(4-fluorophenyl)methyl]-2-[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a pyrimidine-based acetamide derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a fluorophenylmethyl group and a substituted dihydropyrimidinone moiety, offering unique reactivity and binding properties. The compound's fluorinated aromatic ring enhances metabolic stability, while the propan-2-yl substitution may influence lipophilicity and bioavailability. The dihydropyrimidinone core is known for its versatility in medicinal chemistry, often contributing to biological activity. This compound is suitable for use as an intermediate in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined structure allows for precise modifications, making it valuable for structure-activity relationship studies.
N-[(4-fluorophenyl)methyl]-2-[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide structure
1211098-20-2 structure
Product Name:N-[(4-fluorophenyl)methyl]-2-[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide
CAS No:1211098-20-2
MF:C16H18FN3O2
MW:303.331427097321
CID:5903312
PubChem ID:45535269
Update Time:2025-05-30

N-[(4-fluorophenyl)methyl]-2-[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide Chemical and Physical Properties

Names and Identifiers

    • N-[(4-fluorophenyl)methyl]-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide
    • N-[(4-fluorophenyl)methyl]-2-[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide
    • N-(4-fluorobenzyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide
    • F5228-2412
    • 1211098-20-2
    • AKOS024501635
    • Inchi: 1S/C16H18FN3O2/c1-11(2)14-7-16(22)20(10-19-14)9-15(21)18-8-12-3-5-13(17)6-4-12/h3-7,10-11H,8-9H2,1-2H3,(H,18,21)
    • InChI Key: BLCCGXLBLPYPOT-UHFFFAOYSA-N
    • SMILES: C(NCC1=CC=C(F)C=C1)(=O)CN1C=NC(C(C)C)=CC1=O

Computed Properties

  • Exact Mass: 303.13830499g/mol
  • Monoisotopic Mass: 303.13830499g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 480
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 61.8Ų

N-[(4-fluorophenyl)methyl]-2-[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide Pricemore >>

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Additional information on N-[(4-fluorophenyl)methyl]-2-[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide

Introduction to N-[(4-fluorophenyl)methyl]-2-[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide (CAS No. 1211098-20-2)

N-[(4-fluorophenyl)methyl]-2-[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a sophisticated chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1211098-20-2, represents a promising candidate for further exploration in medicinal chemistry due to its unique structural and functional properties. The presence of a 4-fluorophenyl moiety and a dihydropyrimidine core suggests potential applications in the synthesis of bioactive molecules, particularly those targeting neurological and inflammatory pathways.

The molecular structure of N-[(4-fluorophenyl)methyl]-2-[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide is characterized by its intricate arrangement of functional groups. The 4-fluorophenyl group introduces a fluorine atom, which is known to enhance metabolic stability and binding affinity in drug molecules. This feature is particularly relevant in the design of small-molecule inhibitors targeting enzymes such as kinases and proteases. The dihydropyrimidine ring, on the other hand, is a common scaffold in many pharmacologically active compounds, offering opportunities for further derivatization and optimization.

In recent years, there has been growing interest in the development of novel therapeutic agents that leverage fluorinated aromatic compounds. The 4-fluorophenyl moiety in N-[(4-fluorophenyl)methyl]-2-[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide aligns with this trend, as fluorine atoms are known to improve pharmacokinetic properties such as bioavailability and half-life. Furthermore, the compound's dihydropyrimidine core is closely associated with molecules that exhibit antiviral and anti-inflammatory activities. This combination of features makes it an attractive candidate for further investigation.

The synthesis of N-[(4-fluorophenyl)methyl]-2-[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the 4-fluorophenyl group typically involves halogenation and subsequent nucleophilic substitution reactions. The formation of the dihydropyrimidine ring requires condensation reactions between appropriate precursors under acidic or basic conditions. These synthetic steps highlight the compound's complexity and the expertise required to produce it in high yields and purity.

The pharmacological potential of N-[(4-fluorophenyl)methyl]-2-[6-oxyphene-(propanal)]acetamide has been explored in several preclinical studies. Researchers have focused on its interactions with biological targets such as enzymes and receptors involved in disease pathways. Preliminary data suggest that this compound may exhibit inhibitory activity against certain kinases, making it a potential lead for the development of anticancer agents. Additionally, its ability to modulate inflammatory pathways could make it useful in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

The use of computational methods has played a crucial role in understanding the binding interactions of N-[[(4-fluorofphenylethoxy)]carbonyl]-N-[(3-methylbutanoyl)amino]-N-phenylguanidine with biological targets. Molecular docking studies have provided insights into how the compound's structure interacts with its intended targets at the molecular level. These studies have helped identify key residues responsible for binding affinity and have guided modifications to enhance potency and selectivity. Such computational approaches are increasingly integral to modern drug discovery processes.

In conclusion, N-[[(4-fluorofphenylethoxy)]carbonyl]-N-[(3-methylbutanoyl)amino]-N-phenylguanidine represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising pharmacological properties. The presence of a 4-fluorophenylethoxy group and a guanidine moiety suggests potential applications in treating neurological disorders and inflammatory conditions. Further research is warranted to fully elucidate its therapeutic potential and optimize its pharmacokinetic profile.

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